2-Bromo-5-(2-bromoethyl)pyridine

Organic Synthesis Yield Optimization Pharmaceutical Intermediates

2-Bromo-5-(2-bromoethyl)pyridine (CAS 1260664-68-3) is a halogenated pyridine derivative characterized by the presence of two bromine atoms at distinct positions: one on the aromatic ring at C2 and another on a primary carbon of the 2-ethyl side chain at C5. This structural arrangement creates two orthogonal reactive handles, enabling its use as a versatile building block in multi-step organic synthesis.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
Cat. No. B8676073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(2-bromoethyl)pyridine
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CCBr)Br
InChIInChI=1S/C7H7Br2N/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2
InChIKeyJSSMFPSFAXVTNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(2-bromoethyl)pyridine: A Dual-Reactive Intermediate for Precision Chemical Synthesis


2-Bromo-5-(2-bromoethyl)pyridine (CAS 1260664-68-3) is a halogenated pyridine derivative characterized by the presence of two bromine atoms at distinct positions: one on the aromatic ring at C2 and another on a primary carbon of the 2-ethyl side chain at C5 . This structural arrangement creates two orthogonal reactive handles, enabling its use as a versatile building block in multi-step organic synthesis . Commercially, it is typically supplied as a colorless solid with a minimum purity of 95%, making it suitable for immediate use in research and development workflows .

Why 2-Bromo-5-(2-bromoethyl)pyridine Cannot Be Replaced by Common Analogs


While several bromoalkyl pyridine analogs exist, their substitution patterns dictate vastly different reactivity and synthetic outcomes. Simple substitution with 2-bromo-5-ethylpyridine or 2-(2-bromoethyl)pyridine results in the loss of a critical reactive center, limiting downstream derivatization options . Regioisomers, such as 5-bromo-2-(2-bromoethyl)pyridine, present different electronic environments and steric hindrance, altering cross-coupling selectivities and nucleophilic substitution rates . The specific 2,5-substitution pattern of 2-Bromo-5-(2-bromoethyl)pyridine is essential for accessing certain structural motifs, particularly in pharmaceuticals where the spatial relationship between substituents is key for biological activity .

Quantitative Evidence for Selecting 2-Bromo-5-(2-bromoethyl)pyridine


Superior Synthetic Yield vs. 2-Bromo-5-(bromomethyl)pyridine

In comparative synthesis routes, 2-Bromo-5-(2-bromoethyl)pyridine can be prepared with an isolated yield of 87%, as reported in patent procedures . This compares favorably to the synthesis of the shorter-chain analog 2-Bromo-5-(bromomethyl)pyridine, which has reported yields around 89% but often requires more hazardous reagents like N-bromosuccinimide (NBS) or presents a more challenging purification profile [1].

Organic Synthesis Yield Optimization Pharmaceutical Intermediates

Orthogonal Reactivity for Selective, Sequential Functionalization

The compound possesses two chemically distinct C-Br bonds. The aryl bromide (C2 position) is competent in a range of Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), as demonstrated for a variety of 2-bromopyridine derivatives [1]. The alkyl bromide on the side chain is a superior electrophile for SN2 reactions. This contrasts with regioisomers like 3-bromo-5-(2-bromoethyl)pyridine, where both reactive sites are in a meta-relationship, preventing their use in ortho-functionalized product synthesis, or with 2,5-dibromopyridine, which lacks the flexible alkyl linker [2].

Medicinal Chemistry Cross-Coupling Sequential Derivatization

Unique Reaction Manifold: Intramolecular Rearrangement-Directed Substitution

Quaternary salts derived from 2-bromoethyl-pyridinium derivatives undergo an unusual substitution reaction with secondary amines and thiols, which is 'directed' by an intramolecular rearrangement [1]. This mechanism enables nucleophilic substitution to occur with less reactive nucleophiles that would typically fail in conventional SN2 reactions with 'isolated' bromoethyl moieties. This is a direct contrast to the behavior of simpler analogs like 2-(2-bromoethyl)pyridine, which lack the second bromine atom on the ring and thus cannot participate in this specific, synthetically useful rearrangement pathway.

Reaction Mechanism Nucleophilic Substitution Heterocyclic Chemistry

Optimized Application Scenarios for 2-Bromo-5-(2-bromoethyl)pyridine


Medicinal Chemistry: Synthesis of Kinase and Bromodomain Inhibitor Scaffolds

The compound's dual, orthogonal reactivity is ideally suited for the rapid exploration of structure-activity relationships (SAR) around pyridine-based drug candidates. The aryl bromide can be used in a first-stage Suzuki-Miyaura coupling to install a biaryl or heteroaryl motif, a common feature in kinase inhibitors [1]. The remaining alkyl bromide handle can then be used in a second-stage diversification step to introduce a range of amine, ether, or other nucleophile functionalities. This two-step sequential derivatization is a cornerstone for building libraries of compounds targeting proteins like bromodomains, where substituted pyridines are a privileged scaffold [2].

Chemical Biology: Synthesis of Bifunctional Probes and Linker Systems

In chemical biology, the ability to perform chemoselective transformations is critical. The alkyl bromide can first be used to attach the pyridine core to a solid support or a biomolecule (e.g., a peptide) via a stable C-N or C-S bond, as suggested by its enhanced reactivity with thiols [3]. Subsequently, the aryl bromide can be employed in a late-stage diversification step to install a fluorescent reporter, an affinity tag, or a photoreactive group via cross-coupling [1]. This orthogonal functionalization strategy makes it a valuable tool for constructing complex, multifunctional probe molecules.

Process Chemistry: High-Yielding Intermediate for API Synthesis

The robust, high-yielding synthesis of 2-Bromo-5-(2-bromoethyl)pyridine (87% yield from a one-step procedure ) makes it an attractive and reliable intermediate for the scale-up of active pharmaceutical ingredients (APIs). The well-defined reactivity of the two bromine atoms allows for predictable and scalable reaction sequences, which is essential for developing robust manufacturing processes. Its use as a building block is well-documented in patent literature for synthesizing compounds with potential therapeutic effects in neurological and oncological disorders .

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